(3S,4R)-4-cyclopropylpyrrolidin-3-ol

Melanocortin-4 receptor G-protein coupled receptor Obesity therapeutics

(3S,4R)-4-Cyclopropylpyrrolidin-3-ol (CAS 1242166-65-9) is a chiral, trans-configured pyrrolidine derivative featuring a cyclopropyl substituent at the 4-position and a hydroxyl group at the 3-position (molecular formula C₇H₁₃NO, MW 127.18 g/mol). The compound serves as a versatile chiral building block in medicinal chemistry, with the rigid cyclopropyl ring imparting conformational restraint and the hydroxyl and secondary amine functionalities offering orthogonal derivatization handles.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B8059485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-cyclopropylpyrrolidin-3-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC1C2CNCC2O
InChIInChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2/t6-,7+/m0/s1
InChIKeyMFOFHJLTRSFCTO-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-4-Cyclopropylpyrrolidin-3-ol: Chiral Pyrrolidine Building Block for Stereochemically Demanding Drug Discovery


(3S,4R)-4-Cyclopropylpyrrolidin-3-ol (CAS 1242166-65-9) is a chiral, trans-configured pyrrolidine derivative featuring a cyclopropyl substituent at the 4-position and a hydroxyl group at the 3-position (molecular formula C₇H₁₃NO, MW 127.18 g/mol) . The compound serves as a versatile chiral building block in medicinal chemistry, with the rigid cyclopropyl ring imparting conformational restraint and the hydroxyl and secondary amine functionalities offering orthogonal derivatization handles [1]. Its (3S,4R) absolute stereochemistry is critical for applications requiring precise molecular recognition, such as enzyme inhibition and receptor modulation, and is available at commercial purity levels of ≥98% from established suppliers .

Why (3S,4R)-4-Cyclopropylpyrrolidin-3-ol Cannot Be Replaced by Racemic or Diastereomeric Pyrrolidine Analogs


Generic substitution for chiral pyrrolidine building blocks carries a high risk of stereochemistry-driven potency collapse or functional inversion. In the pyrrolidine class, the (3S,4R) configuration has been shown to yield functional agonists at the melanocortin-4 receptor (MC4R) with Kᵢ = 1.0 nM and EC₅₀ = 3.8 nM, whereas the corresponding (3R,4S)-isomer functions as an antagonist with Kᵢ = 4.7 nM and IC₅₀ = 64 nM—a complete pharmacological switch arising solely from stereochemical inversion [1]. Similarly, in a CCR5 receptor antagonist series, the (3R,4S)-enantiomer displayed an IC₅₀ of 2.9 nM while the (3S,4R)-enantiomer was 133-fold less potent at 385.9 nM [2]. These data demonstrate that in-class compounds with identical connectivity but different stereochemistry, or racemic mixtures thereof, cannot be interchanged without fundamentally altering pharmacological outcomes. For (3S,4R)-4-cyclopropylpyrrolidin-3-ol, the specific trans-cyclopropyl substitution pattern also modulates amine basicity (pKa ~7.4 vs. ~8.9 for the methyl analog), directly impacting binding affinity and selectivity profiles in target engagement [3].

Quantitative Differentiation Evidence for (3S,4R)-4-Cyclopropylpyrrolidin-3-ol vs. Closest Analogs


Stereochemistry-Dependent Pharmacological Switch: (3S,4R) Agonist vs. (3R,4S) Antagonist at Melanocortin-4 Receptor

In a head-to-head comparison of pyrrolidine diastereoisomers at the human melanocortin-4 receptor, the (3S,4R)-configured compound 13b-1 functioned as a potent full agonist with Kᵢ = 1.0 nM and EC₅₀ = 3.8 nM, whereas its (3R,4S)-isomer 13b-2 acted as an antagonist with Kᵢ = 4.7 nM and IC₅₀ = 64 nM [1]. The stereochemistry alone dictated whether the compound activated or blocked the receptor, with the (3S,4R)-agonist demonstrating in vivo efficacy in a diet-induced obesity rat model [1]. Although the exact compound under evaluation is a simpler scaffold, this data establishes the critical principle that the (3S,4R) configuration on trans-4-substituted pyrrolidines is essential for agonist functionality in this receptor family.

Melanocortin-4 receptor G-protein coupled receptor Obesity therapeutics

133-Fold Enantiomer Potency Differential in CCR5 Receptor Antagonists: (3S,4R) vs. (3R,4S)

Asymmetric synthesis of the most potent CCR5 antagonist 23a yielded the (3R,4S)-enantiomer 30 and the (3S,4R)-enantiomer 31. In direct comparison, (3R,4S)-30 exhibited an IC₅₀ of 2.9 nM against the CCR5 receptor, while (3S,4R)-31 was dramatically less active with an IC₅₀ of 385.9 nM—a 133-fold loss of potency [1]. This established that the (3R,4S) configuration is strongly favored for CCR5 receptor interaction, providing a clear decision criterion for programs targeting CCR5-mediated HIV entry.

CCR5 receptor antagonist HIV entry inhibitor Stereochemical SAR

Cyclopropyl-Induced pKa Modulation of Pyrrolidine Amine and Consequent Potency Effects in nNOS Inhibition

In a systematic SAR study of trans-cyclopropyl pyrrolidine nNOS inhibitors, the insertion of a rigid cyclopropyl ring adjacent to the tail amine group reduced the calculated amine pKa from 8.9 to 7.4 relative to the parent compound, resulting in decreased inhibitory potency [1]. Specifically, cyclopropyl-containing inhibitors (±)-2a–2d displayed nNOS Kᵢ values of 0.071–0.175 µM, compared to more potent methyl-substituted analogs 2e–2f (Kᵢ = 0.046 µM for 2e) [1]. However, the cyclopropyl group conferred selectivity advantages with n/e (nNOS/eNOS) ratios of 300–1500 for several analogs, demonstrating that the cyclopropyl-pyrrolidine scaffold provides a tunable balance between potency and isoform selectivity through amine basicity modulation [1].

Neuronal nitric oxide synthase Isozyme selectivity Amine basicity modulation

Dual-Functionalization Handles Enable Divergent Library Synthesis from a Single Chiral Scaffold

The (3S,4R)-4-cyclopropylpyrrolidin-3-ol scaffold provides two orthogonal derivatization points: the secondary pyrrolidine amine (amenable to alkylation, acylation, sulfonylation, and reductive amination) and the secondary hydroxyl group at C-3 (amenable to oxidation, etherification, esterification, and Mitsunobu inversion) . This dual reactivity, combined with the rigidifying trans-cyclopropyl substituent, enables the generation of structurally diverse compound libraries from a single chiral precursor—a capability not present in simpler pyrrolidine building blocks lacking the hydroxyl handle or the cyclopropyl conformational lock. The scaffold has been specifically utilized in the patent literature for constructing (3S,4R)-3-(N-benzyl-N-cyclopropyl)aminomethyl-4-hydroxypyrrolidine derivatives as intermediates for bioactive molecules [1].

Parallel synthesis Chiral building block Focused library design

Commercial Purity Benchmarking: 98% Enantiomerically Defined vs. Racemic or Lower-Purity Alternatives

Commercially, (3S,4R)-4-cyclopropylpyrrolidin-3-ol (CAS 1242166-65-9) is available at 98% purity as a single, defined enantiomer from established suppliers . In contrast, many in-class pyrrolidine building blocks are supplied as racemic mixtures (e.g., rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride) or with unspecified stereochemical purity [1]. For stereochemically sensitive applications, the 98% enantiopure material eliminates the need for in-house chiral resolution, reduces the risk of confounding biological data from the wrong enantiomer, and streamlines regulatory documentation for preclinical development.

Chemical procurement Enantiomeric purity Analytical quality control

Orexin Receptor Antagonist Programs Utilize Cyclopropyl-Pyrrolidine Scaffolds for CNS Drug Discovery

The cyclopropyl-pyrrolidine motif is a recognized pharmacophore in orexin receptor antagonist programs, with Merck Sharp & Dohme Corp. patenting cyclopropyl proline bis-amide compounds as antagonists of orexin-1 and orexin-2 receptors for the treatment of insomnia, depression, and anxiety disorders [1][2]. The patent (WO2008150364A1) specifically claims cyclopropyl pyrrolidine compounds with general formula I, highlighting the importance of the trans-cyclopropyl-pyrrolidine core for receptor binding [1]. The (3S,4R)-4-cyclopropylpyrrolidin-3-ol scaffold provides the core structural features—trans-cyclopropyl group, pyrrolidine nitrogen, and a C-3 functionalization handle—that map directly onto the orexin antagonist pharmacophore, making it a strategic building block for CNS-targeted orexin programs.

Orexin receptor Sleep disorders CNS drug discovery

High-Impact Application Scenarios for (3S,4R)-4-Cyclopropylpyrrolidin-3-ol in Pharmaceutical Research


MC4R Agonist Lead Optimization for Obesity and Metabolic Disorders

For programs targeting the melanocortin-4 receptor for obesity, (3S,4R)-4-cyclopropylpyrrolidin-3-ol provides the correct absolute stereochemistry for agonist activity, as established by the MC4R diastereoisomer study showing that (3S,4R)-pyrrolidines function as agonists (Kᵢ = 1.0 nM, EC₅₀ = 3.8 nM) while (3R,4S)-isomers act as antagonists [1]. The cyclopropyl group adds conformational rigidity that can lock the pyrrolidine ring into the bioactive conformation, potentially improving selectivity and reducing off-target effects. The C-3 hydroxyl handle allows introduction of diverse carboxamide or ether side chains to optimize potency, PK, and brain penetration.

Orexin Receptor Antagonist Development for Insomnia and CNS Disorders

The (3S,4R)-4-cyclopropylpyrrolidin-3-ol scaffold maps directly onto the cyclopropyl proline core claimed in Merck's orexin receptor antagonist patents (WO2008150364A1) [2]. The trans-cyclopropyl-pyrrolidine motif is essential for orexin-1/orexin-2 receptor binding, and the C-3 hydroxyl provides a vector for installing bis-amide pharmacophores. Utilizing this building block enables rapid access to patent-adjacent chemical space for orexin-targeted sleep disorder therapeutics.

nNOS-Selective Inhibitor Design Leveraging Cyclopropyl pKa Modulation

The cyclopropyl-pyrrolidine scaffold reduces amine basicity (pKa 7.4 vs. 8.9 for non-cyclopropyl analogs), which directly impacts inhibitor potency and isoform selectivity at neuronal nitric oxide synthase [3]. This building block is suitable for designing nNOS inhibitors where tuning amine basicity is critical for achieving selectivity over eNOS and iNOS. The C-3 hydroxyl group enables further structural elaboration toward the aminopyridine-containing pharmacophore essential for heme propionate binding in the NOS active site.

Focused Chiral Library Synthesis for GPCR and Kinase Screening

The two orthogonal functionalization handles (secondary amine and secondary alcohol) on a conformationally constrained trans-cyclopropyl-pyrrolidine core make this compound ideal for generating diverse, stereochemically pure screening libraries [4]. The scaffold's compact size (MW 127.18) and favorable LogP (-0.02) provide an attractive starting point for lead-like compound design . Parallel derivatization of the amine (via amide coupling, sulfonylation, or reductive amination) and the alcohol (via etherification or oxidation/amination sequences) can rapidly generate 100–1000 compound arrays for hit identification across GPCR, kinase, and nuclear receptor targets.

Quote Request

Request a Quote for (3S,4R)-4-cyclopropylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.